Cas no 865658-26-0 (N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide)

N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide is a sulfonamide derivative featuring a chlorophenyl-substituted thiazole core. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural framework, combining a sulfonamide group with a thiazole ring, enhances binding affinity and selectivity in medicinal chemistry applications. The presence of the 4-chlorophenyl moiety may contribute to improved metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic pathways, ensuring reliability in research and industrial applications.
N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide structure
865658-26-0 structure
Product name:N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide
CAS No:865658-26-0
MF:
MW:
CID:4662064

N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-([2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL)BENZENESULFONAMIDE
    • Benzenesulfonamide, N-[[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]methyl]-
    • N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide

N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI72984-1mg
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI72984-10mg
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0 >90%
10mg
$240.00 2024-04-19
TRC
N152800-25mg
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0
25mg
$ 230.00 2022-06-03
TRC
N152800-50mg
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0
50mg
$ 380.00 2022-06-03
A2B Chem LLC
AI72984-1g
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI72984-500mg
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0 >90%
500mg
$720.00 2024-04-19
abcr
AB580347-500mg
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide; .
865658-26-0
500mg
€678.60 2024-08-02
abcr
AB580347-1g
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide; .
865658-26-0
1g
€1312.80 2024-08-02
A2B Chem LLC
AI72984-5mg
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0 >90%
5mg
$214.00 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00913638-1g
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
865658-26-0 90%
1g
¥4193.0 2024-04-18

Additional information on N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide

Introduction to N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide (CAS No. 865658-26-0)

N-{2-(4-Chlorophenyl-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide) is a sophisticated organic compound characterized by its intricate molecular structure, which has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by the CAS number 865658-26-0, represents a novel class of molecules that exhibit promising biological activities. The structural framework of this compound integrates several key pharmacophoric elements, including a thiazole ring system and a benzenesulfonamide moiety, which are well-documented for their role in modulating various biological pathways.

The thiazole core is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. It is characterized by a sulfur atom linked to two carbon atoms in a five-membered ring, alongside a nitrogen atom. This structural motif is known to contribute to the compound's ability to interact with biological targets such as enzymes and receptors. In particular, the presence of a methyl group at the 4-position of the thiazole ring enhances its binding affinity to certain biological receptors, making it a valuable scaffold for drug development.

The benzenesulfonamide moiety is another critical component of N-{2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a sulfonamide group into the molecular structure can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. Specifically, the sulfonamide moiety can enhance water solubility, which is crucial for drug formulation and bioavailability. Additionally, sulfonamides are known to exhibit inhibitory effects on various enzymes and transporters, making them attractive candidates for therapeutic intervention.

The combination of these structural features makes N-{2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide a promising candidate for further investigation in medicinal chemistry. Recent studies have highlighted the potential of thiazole-based compounds in addressing various therapeutic challenges. For instance, research has demonstrated that thiazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings suggest that N-{2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide may have similar effects, potentially making it useful in the treatment of inflammatory disorders.

In addition to its anti-inflammatory potential, this compound has shown promise in other therapeutic areas. Preliminary studies have indicated that it may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. The chlorophenyl group at the 4-position of the thiazole ring is particularly noteworthy, as it has been shown to enhance binding affinity to target proteins. This structural feature could be exploited to develop more potent and selective inhibitors for therapeutic use.

The benzenesulfonamide moiety also contributes to the compound's multifaceted biological activity. Sulfonamides are known to interact with biological targets through hydrogen bonding and other non-covalent interactions. This property allows them to effectively modulate enzyme activity and receptor binding. In the context of N-{2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide, the sulfonamide group may play a crucial role in mediating its effects on biological pathways relevant to diseases such as cancer and inflammation.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the thiazole ring system typically involves condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization with the benzenesulfonamide group further refines the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at key positions within the molecule.

Evaluation of N-{2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide in preclinical studies has provided valuable insights into its potential therapeutic applications. In vitro assays have demonstrated its ability to inhibit specific enzymes and modulate signaling pathways associated with diseases such as cancer and inflammation. These findings support further investigation into its pharmacological properties and potential clinical utility.

The development of new pharmaceuticals relies heavily on understanding the relationship between molecular structure and biological activity. N-{2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide exemplifies this principle by integrating multiple pharmacophoric elements that work synergistically to produce desirable biological effects. Its unique structural features make it a compelling candidate for further research in drug discovery and development.

In conclusion, N-{2-(4-Chlorophenyl-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide) (CAS No. 865658-26-0) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and promising biological activities. The integration of a thiazole ring system with a benzenesulfonamide moiety provides multiple opportunities for modulating key biological pathways relevant to diseases such as cancer and inflammation. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties for clinical applications.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:865658-26-0)N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide
A1225718
Purity:99%
Quantity:1g
Price ($):550